molecular formula C21H23N3O B2975950 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-37-4

4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2975950
CAS RN: 164928-37-4
M. Wt: 333.435
InChI Key: WQRWCVCXKVRGKT-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory effects. It is a promising drug candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Synthesis and Properties of Polyamides

4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide and its derivatives play a crucial role in the development of new polyamides with outstanding thermal stability and solubility. Hsiao et al. (2000) synthesized two series of polyamides featuring flexible main-chain ether linkages and ortho-phenylene units, demonstrating their noncrystalline nature, excellent solubility in various solvents, and ability to form transparent, flexible films. These polyamides exhibit high glass transition temperatures and thermal degradation resistance, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).

Design and Biological Activity of Pyrazole Amide Derivatives

In the realm of bioactive compounds, Deng et al. (2016) designed and synthesized a series of new pyrazole amide derivatives based on the active site of the EcR subunit of the ecdysone receptor, revealing promising insecticidal activity. This research demonstrates the potential of 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives in developing environmentally friendly pest control agents (Deng et al., 2016).

Applications in Organic Chemistry

Jasch et al. (2012) highlighted the versatility of tert-butyl phenylazocarboxylates, derived from similar compounds, in synthetic organic chemistry. These compounds enable a wide array of reactions, including nucleophilic substitutions and radical reactions, facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Jasch, Höfling, & Heinrich, 2012).

Development of Cognition Enhancing Drugs

A derivative of 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been identified as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, showcasing oral bioavailability and the ability to enhance cognition without exhibiting adverse effects associated with nonselective GABA(A) inverse agonists. This finding opens new avenues for the development of drugs targeting cognitive enhancement and neurological disorders (Chambers et al., 2004).

Antiviral Activity Against Avian Influenza

Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza H5N1. This study underlines the potential of 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives in the fight against viral infections, highlighting their role in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

4-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-14-19(24(23-15)18-8-6-5-7-9-18)22-20(25)16-10-12-17(13-11-16)21(2,3)4/h5-14H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWCVCXKVRGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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